molecular formula C10H16O4Pt B079838 Platinum(II) acetylacetonate CAS No. 15170-57-7

Platinum(II) acetylacetonate

Cat. No.: B079838
CAS No.: 15170-57-7
M. Wt: 395.32 g/mol
InChI Key: VEJOYRPGKZZTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The customary method for preparing metal acetylacetonate complexes involves treating an acidic solution of the metal ion with an ammonium or sodium acetylacetonate solution. Variations of this procedure commonly involve mixing a solution of a metal salt with acetylacetone and then raising the pH of the solution until the complex precipitates .

Industrial Production Methods: In industrial settings, platinum(II) acetylacetonate is often synthesized by reacting the platinum(II) aquo complex [Pt(H2O)4]2+ with acetylacetone . This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Platinum(II) acetylacetonate undergoes various types of reactions, including:

    Oxidation: It can be oxidized to higher oxidation states under specific conditions.

    Reduction: It can be reduced to platinum metal or lower oxidation states.

    Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or ozone.

    Reduction: Reducing agents like hydrogen gas or sodium borohydride.

    Substitution: Ligands such as phosphines or amines can be used to replace acetylacetonate ligands.

Major Products:

    Oxidation: Higher oxidation state platinum complexes.

    Reduction: Platinum metal or lower oxidation state complexes.

    Substitution: New platinum complexes with different ligands.

Scientific Research Applications

Platinum(II) acetylacetonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which platinum(II) acetylacetonate exerts its effects involves the coordination of the platinum center with various ligands. This coordination can alter the electronic properties of the platinum, making it an effective catalyst. In biological systems, it can interact with DNA and proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • Palladium(II) acetylacetonate
  • Rhodium(III) acetylacetonate
  • Iron(III) acetylacetonate
  • Nickel(II) acetylacetonate
  • Copper(II) acetylacetonate
  • Ruthenium(III) acetylacetonate

Comparison: Platinum(II) acetylacetonate is unique due to its high stability and catalytic efficiency. Compared to palladium(II) acetylacetonate and rhodium(III) acetylacetonate, it offers better performance in certain catalytic reactions. Its square planar geometry and electronic properties make it particularly effective in applications requiring high selectivity and reactivity .

Properties

CAS No.

15170-57-7

Molecular Formula

C10H16O4Pt

Molecular Weight

395.32 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;platinum

InChI

InChI=1S/2C5H8O2.Pt/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;

InChI Key

VEJOYRPGKZZTJW-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pt]

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pt+2]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pt]

Key on ui other cas no.

15170-57-7

physical_description

Light yellow crystals;  Insoluble in water;  [Strem Chemicals MSDS]

Pictograms

Irritant; Health Hazard

Synonyms

platinum(II) 2,4-pentanedionate
Pt(acac)2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Platinum(II) acetylacetonate
Reactant of Route 2
Platinum(II) acetylacetonate
Reactant of Route 3
Reactant of Route 3
Platinum(II) acetylacetonate
Reactant of Route 4
Platinum(II) acetylacetonate
Reactant of Route 5
Platinum(II) acetylacetonate
Reactant of Route 6
Platinum(II) acetylacetonate
Customer
Q & A

Q1: What is the molecular formula and weight of Platinum(II) acetylacetonate?

A1: this compound has the molecular formula Pt(C5H7O2)2 and a molecular weight of 409.3 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize Pt(acac)2?

A2: Various spectroscopic methods, including X-ray diffraction (XRD) [, , , , ], transmission electron microscopy (TEM) [, , , , , , , ], energy-dispersive X-ray fluorescence spectrometry (EDX) [, ], inductively coupled plasma atomic emission spectrometry (ICP-AES) [, , ], X-ray photoelectron spectroscopy (XPS) [], and reflection-absorption spectroscopy [] are frequently employed to characterize Pt(acac)2-derived materials.

Q3: What is the thermal stability of Pt(acac)2?

A3: Pt(acac)2 undergoes thermal decomposition to form platinum nanoparticles. The decomposition temperature and resulting nanoparticle characteristics are influenced by factors like the surrounding atmosphere, heating rate, and presence of stabilizing agents [, , ].

Q4: How stable is Pt(acac)2 in solution?

A4: The stability of Pt(acac)2 in solution depends on the solvent, concentration, and presence of other reagents. In some cases, it can precipitate as separate phases during solvent evaporation, highlighting the need for appropriate complexing agents like tetramethylammonium hydroxide (TMAH) [, ].

Q5: What are the main catalytic applications of Pt(acac)2?

A5: Pt(acac)2 serves as a precursor for synthesizing platinum nanoparticles, which exhibit excellent catalytic activity in various reactions, including:

  • Electro-oxidation of methanol: Pt-Ru catalysts prepared from Pt(acac)2 and ruthenium(III) acetylacetonate demonstrate promising activity in catalyzing methanol oxidation for fuel cell applications [, ].
  • Hydrogen oxidation and oxygen reduction: Pt/C electrocatalysts prepared using Pt(acac)2 show good performance in hydrogen oxidation and oxygen reduction reactions crucial for proton exchange membrane fuel cells (PEMFCs) [].
  • Hydrogen gas sensing: Pt-doped ZnO nanoparticles synthesized from Pt(acac)2 exhibit enhanced sensitivity towards hydrogen gas, making them suitable for sensor applications [].
  • CO oxidation: NixPt1-x nanoparticles synthesized using Pt(acac)2 demonstrate significant catalytic activity in CO oxidation, highlighting their potential in environmental remediation [].

Q6: How does the size of Pt nanoparticles synthesized from Pt(acac)2 affect their catalytic activity?

A6: The size of Pt nanoparticles plays a crucial role in their catalytic activity. Smaller nanoparticles generally exhibit higher activity due to their larger surface area-to-volume ratio, providing more active sites for catalytic reactions [, , ].

Q7: Are there any computational studies on Pt(acac)2 and its derivatives?

A7: Yes, computational methods like density functional theory (DFT) calculations have been employed to investigate the electronic structure and properties of Pt(acac)2 complexes [, ]. These calculations provide valuable insights into their optical and electronic properties, aiding in the design of new materials with tailored characteristics.

Q8: How do structural modifications of Pt(acac)2 affect its properties?

A8: Modifying the acetylacetonate ligand with different substituents can significantly influence the electronic properties and reactivity of Pt(acac)2 complexes. For instance, introducing electron-donating or -withdrawing groups can alter the electron density at the platinum center, affecting its catalytic activity [, ].

Q9: What are the common analytical techniques used to quantify Pt(acac)2?

A9: Several techniques are used to quantify Pt(acac)2, including thermogravimetric analysis (TGA) [], inductively coupled plasma mass spectrometry (ICP-MS) [], and atomic absorption spectroscopy (AAS) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.